2-[(5-Cyanothiophen-2-yl)sulfonyl-methylamino]acetic acid
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Overview
Description
2-[(5-Cyanothiophen-2-yl)sulfonyl-methylamino]acetic acid is a compound with the molecular formula C8H8N2O4S2 and a molecular weight of 260.3 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Cyanothiophen-2-yl)sulfonyl-methylamino]acetic acid typically involves the cyanoacetylation of amines. This process can be carried out using various methods, including:
Neat Methods: Direct treatment of different amines with methyl cyanoacetate without solvent at room temperature.
Stirring without Solvent at Steam Bath: Ethyl cyanoacetate is stirred with amines at 70°C for 6 hours, then left to stir at room temperature overnight.
Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general principles of cyanoacetylation and the use of various reaction conditions can be applied to scale up the synthesis for industrial purposes.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Cyanothiophen-2-yl)sulfonyl-methylamino]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
2-[(5-Cyanothiophen-2-yl)sulfonyl-methylamino]acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Medicine: Research into its potential as a chemotherapeutic agent.
Industry: Applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(5-Cyanothiophen-2-yl)sulfonyl-methylamino]acetic acid involves its interaction with specific molecular targets and pathways. The cyano group and the sulfonyl group play crucial roles in its reactivity and interactions with biological molecules. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests potential interactions with enzymes and receptors involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
Cyanoacetamide Derivatives: These compounds share the cyano group and are used in similar synthetic applications.
Sulfonyl-containing Compounds: Compounds with sulfonyl groups exhibit similar reactivity in oxidation and reduction reactions.
Uniqueness
2-[(5-Cyanothiophen-2-yl)sulfonyl-methylamino]acetic acid is unique due to the combination of the cyano group and the sulfonyl group attached to a thiophene ring. This unique structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds.
Properties
IUPAC Name |
2-[(5-cyanothiophen-2-yl)sulfonyl-methylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4S2/c1-10(5-7(11)12)16(13,14)8-3-2-6(4-9)15-8/h2-3H,5H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZLCUMZHJEWRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)S(=O)(=O)C1=CC=C(S1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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